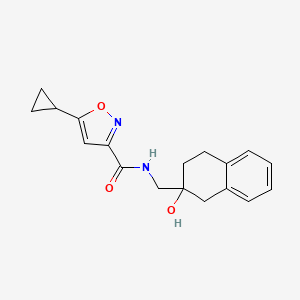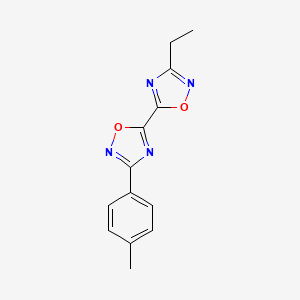![molecular formula C18H19FN2O3 B2937132 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034290-56-5](/img/structure/B2937132.png)
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone involves several steps. Starting materials, such as 7-fluorobenzo[f][1,4]oxazepine, undergoes nucleophilic substitution reactions with 6-isopropoxypyridine under anhydrous conditions using a strong base like sodium hydride (NaH). The resulting intermediate is then subjected to carbonylation using carbon monoxide (CO) gas in the presence of a suitable catalyst like palladium acetate (Pd(OAc)₂) to form the final product.
Industrial Production Methods: : Industrial production may scale up these reactions, optimizing for yield and purity. Continuous flow reactors and advanced catalysis can enhance efficiency and safety during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is known to participate in various chemical reactions including:
Oxidation reactions, using oxidizing agents such as potassium permanganate (KMnO₄) to yield corresponding ketones or carboxylic acids.
Reduction reactions, typically involving hydrogenation with catalysts like palladium on carbon (Pd/C) to reduce carbonyl groups to alcohols.
Substitution reactions, especially nucleophilic aromatic substitutions (SNAr) due to the presence of the fluorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions: : The reactions generally require specific catalysts, bases or acids, and precise temperature and pressure conditions to proceed efficiently. Solvents like dichloromethane (DCM), ethanol, and tetrahydrofuran (THF) are commonly used.
Major Products Formed: : Depending on the reaction, products can range from hydroxylated derivatives to fully reduced amines or carboxylated compounds.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, such as pharmaceutical drugs and agrochemicals.
Biology: : Researchers study its potential interactions with biological macromolecules, such as enzymes and receptors, to understand its bioactivity and therapeutic potential.
Medicine: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is explored for its potential use in medicinal chemistry, particularly in the design of novel drugs for treating various diseases.
Industry: : Its structural features make it useful in material science, where it may be incorporated into polymers or used as a building block for advanced materials.
Mechanism of Action
Mechanism: : This compound exerts its effects through interactions with specific molecular targets within cells. For example, it can inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways and physiological effects.
Molecular Targets and Pathways: : The precise targets may include kinases, proteases, or G-protein coupled receptors. By binding to these targets, the compound can influence signal transduction pathways, potentially leading to therapeutic benefits in diseases like cancer or neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
(7-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
Comparison: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone stands out due to the presence of the fluorine atom, which can enhance the compound's reactivity and potential bioavailability. The unique combination of its oxazepine and pyridine rings can offer distinct pharmacokinetic properties compared to other similar structures.
There you have it—a deep dive into the world of this compound. Hope you enjoyed the journey!
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12(2)24-17-6-3-13(10-20-17)18(22)21-7-8-23-16-5-4-15(19)9-14(16)11-21/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHZVBAOMZYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2937049.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
![2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2937056.png)
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)
![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)


![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2937072.png)
